molecular formula C18H13BrN4O5S B11456792 N-[4-(5-{[2-(2-bromo-5-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide

N-[4-(5-{[2-(2-bromo-5-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Cat. No.: B11456792
M. Wt: 477.3 g/mol
InChI Key: FVWXXKCSQZJZPA-UHFFFAOYSA-N
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Description

N-[4-(5-{[2-(2-bromo-5-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-{[2-(2-bromo-5-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide typically involves multiple steps. One common method starts with the reaction of 2-bromo-5-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the 1,3,4-oxadiazole ring . The final step involves the acylation of the oxadiazole derivative with 4-acetamidobenzoyl chloride to obtain the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-{[2-(2-bromo-5-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[4-(5-{[2-(2-bromo-5-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(5-{[2-(2-bromo-5-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H13BrN4O5S

Molecular Weight

477.3 g/mol

IUPAC Name

N-[4-[5-[2-(2-bromo-5-nitrophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]phenyl]acetamide

InChI

InChI=1S/C18H13BrN4O5S/c1-10(24)20-12-4-2-11(3-5-12)17-21-22-18(28-17)29-9-16(25)14-8-13(23(26)27)6-7-15(14)19/h2-8H,9H2,1H3,(H,20,24)

InChI Key

FVWXXKCSQZJZPA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Br

Origin of Product

United States

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